N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide
Overview
Description
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenylthio group and a phenylpropyl group attached to the amide nitrogen
Preparation Methods
The synthesis of N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with nucleophiles such as thiolates or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The phenylthio group can play a crucial role in binding to the active site of enzymes, while the amide group may form hydrogen bonds with amino acid residues in the protein.
Comparison with Similar Compounds
N-(4-phenylbutan-2-yl)-3-(phenylsulfanyl)propanamide can be compared with other similar compounds such as:
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)butanamide: This compound has a similar structure but with an additional carbon in the alkyl chain.
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)acetanamide: This compound has a shorter alkyl chain compared to the propanamide derivative.
N-(1-methyl-3-phenylpropyl)-3-(phenylthio)benzamide: This compound has a benzamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)14-15-22-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBGPXYGZLYFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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